4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide
Description
4-[(2,5-Dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 2,5-dimethylbenzenesulfonamido methyl group at the para position and a 2-methoxyethylamine moiety at the nitrogen atom of the amide.
Properties
IUPAC Name |
4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14-4-5-15(2)18(12-14)26(23,24)21-13-16-6-8-17(9-7-16)19(22)20-10-11-25-3/h4-9,12,21H,10-11,13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMDKMKTYXFQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 2-methoxyethyl chloride in the presence of a base such as triethylamine.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate product with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Final Product Formation: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide or methoxyethyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to produce a biological response.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural analogues can be categorized based on variations in substituents, sulfonamide positioning, and nitrogen-linked groups. Key comparisons include:
Table 1: Structural and Functional Comparison
Physicochemical and Spectral Properties
- Spectral Behavior : Evidence from FT-IR and NMR studies of related dihydroxybenzamides (e.g., 2,4- vs. 2,5-dihydroxy derivatives) indicates that substituent positioning significantly impacts hydrogen bonding and spatial orientation of amide protons. The 2,5-dimethyl group in the target compound may reduce intramolecular hydrogen bonding compared to 2,4-substituted analogues, as seen in salicylic acid derivatives .
- Solubility : Sulfonamides generally exhibit moderate aqueous solubility influenced by sulfonamide polarity and substituent hydrophobicity. The methoxyethyl group in the target compound likely enhances solubility compared to purely alkyl-substituted analogues (e.g., etobenzanid’s dichlorophenyl group reduces solubility) .
Binding Affinity and Docking Studies
- Glide Docking Insights : The Glide XP scoring function () highlights the importance of hydrophobic enclosure and hydrogen bonding in ligand-receptor interactions. The target compound’s 2,5-dimethylbenzenesulfonamido group may participate in hydrophobic enclosure with protein residues, while the methoxyethyl chain could form hydrogen bonds via its ether oxygen .
- Comparison with Halogenated Analogues : Compounds like 4-((2,5-dichlorothiophene)-3-sulfonamido)-N-(2-methoxyethyl)benzamide () may exhibit stronger hydrophobic interactions due to chlorine atoms but could face higher metabolic stability challenges compared to the target’s methyl groups .
Research Findings and Implications
Hydrophobic-Polar Balance: The methoxyethyl group provides a unique balance between solubility and membrane permeability, distinguishing it from purely hydrophobic (e.g., dichlorophenyl) or polar (e.g., aminoethoxy) analogues .
Agrochemical vs.
Biological Activity
4-[(2,5-Dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide, also known by its CAS number 915935-11-4, is an organic compound characterized by a complex structure that includes a methoxy group and a sulfonamide moiety. Its molecular formula is with a molecular weight of 273.35 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound features several functional groups that contribute to its chemical reactivity:
- Methoxy Group : Enhances solubility and may influence biological interactions.
- Sulfonamide Moiety : Known for its antibacterial properties and potential to inhibit certain enzymes.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising avenues:
Antimicrobial Activity
Studies have indicated that sulfonamide derivatives possess significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit comparable activity.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound suggest it may inhibit tumor growth. Compounds with similar structural features have been evaluated in vitro against various cancer cell lines. For example, derivatives of sulfonamides have been noted for their ability to induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key metabolic pathways.
Enzyme Inhibition
The mechanism of action for many sulfonamide compounds involves the inhibition of enzymes such as dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis in bacteria. This inhibition can lead to a reduction in bacterial growth and survival. The specific interactions of this compound with such enzymes warrant further investigation.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and S. aureus at concentrations of 50 µg/mL. |
| Study 2 | Assess anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 20 µM after 48 hours. |
| Study 3 | Investigate enzyme inhibition | Inhibited DHPS activity by 70% at a concentration of 10 µM, indicating strong potential as an antibacterial agent. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Binding to target enzymes like DHPS disrupts folate synthesis in bacteria.
- Cellular Uptake : The methoxyethyl group may facilitate cellular uptake, enhancing bioavailability.
- Induction of Apoptosis : Similar compounds have been shown to activate caspases leading to programmed cell death in cancer cells.
Q & A
Q. What are the established synthetic routes for 4-[(2,5-dimethylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide?
Methodological Answer: The compound can be synthesized via multi-step organic reactions. A typical approach involves:
- Amide Coupling : Reacting 2,5-dimethylbenzenesulfonyl chloride with a primary amine intermediate (e.g., aminomethylbenzamide derivative) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile:water (3:1) at room temperature for 72 hours .
- Purification : Post-reaction, the crude product is extracted with chloroform, evaporated under reduced pressure, and recrystallized using methanol:water (4:1) to achieve ~75% yield .
- Validation : Confirm purity via HPLC and structural integrity via H/C NMR and IR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d6, 400 MHz) resolves sulfonamide protons (~10.2 ppm) and methoxyethyl groups (~3.3–3.5 ppm). C NMR confirms carbonyl (C=O, ~168 ppm) and sulfonamide (S=O, ~112–115 ppm) groups .
- Infrared (IR) Spectroscopy : Peaks at ~3250 cm (N-H stretch), ~1650 cm (amide C=O), and ~1350 cm (S=O asymmetric stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion [M+H] at m/z 405.14, consistent with the molecular formula .
Q. What preliminary biological activities have been investigated for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Tested against kinases (e.g., EGFR) using fluorescence-based assays (IC values reported in µM ranges) .
- Antimicrobial Screening : Evaluated via broth microdilution (MIC values against S. aureus and E. coli) and disk diffusion methods .
- Cytotoxicity : Assessed using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological Answer:
- Solvent Optimization : Replace acetonitrile with DMF to enhance solubility of intermediates, reducing reaction time to 48 hours .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate sulfonamide formation, achieving >85% yield .
- Process Monitoring : Use in-situ FTIR to track reaction progress and adjust reagent stoichiometry dynamically .
Q. What strategies are used to study its interactions with target enzymes?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme (e.g., carbonic anhydrase) on a sensor chip and measure binding kinetics (, ) at varying compound concentrations .
- Molecular Dynamics (MD) Simulations : Model ligand-enzyme complexes using Schrödinger Suite to identify key binding residues (e.g., His94, Gln92) and hydrogen-bonding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
Q. How is its environmental impact assessed in ecotoxicology studies?
Methodological Answer:
- Fate Analysis : Use OECD 308 guidelines to measure biodegradation in soil/water systems via LC-MS/MS, identifying metabolites like 4-hydroxybenzamide .
- Bioaccumulation : Expose Daphnia magna to C-labeled compound and quantify tissue uptake using scintillation counting .
- Toxicity Profiling : Conduct algal growth inhibition tests (OECD 201) and zebrafish embryo assays (FET) to determine EC values .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (e.g., IC values against EGFR) and apply ANOVA to identify variability sources (e.g., assay type, cell line heterogeneity) .
- Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., 10% FBS, 37°C, 5% CO) with internal controls (e.g., gefitinib for kinase inhibition) .
- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography (e.g., CCDC deposition) to rule out polymorphism .
Q. What experimental designs are recommended for long-term stability studies?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) for 6 months, monitoring degradation via UPLC-PDA .
- Accelerated Stability : Store samples at 25°C/60% RH and analyze monthly for pH, impurity profiles (e.g., sulfonic acid derivatives), and crystallinity (PXRD) .
Q. How are computational models applied to predict its pharmacokinetic properties?
Methodological Answer:
Q. What methodologies validate its selectivity across receptor isoforms?
Methodological Answer:
- Panel Screening : Test against 50+ kinases (e.g., KinomeScan) at 1 µM concentration, with hit thresholds set at >90% inhibition .
- Crystal Structure Analysis : Resolve co-crystals with off-target receptors (e.g., COX-2) to map steric clashes and guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
